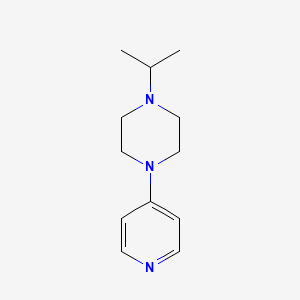

1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aryl piperazine derivatives, including those similar to 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine, involves various chemical reactions that allow for the introduction of different substituents on the piperazine ring or the aromatic ring. These synthetic routes often employ steps such as nucleophilic substitution, reductive amination, and coupling reactions to achieve the desired structural modifications. For instance, compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety have been synthesized and shown to display significant antiarrhythmic and antihypertensive activities due to their alpha-adrenolytic properties (Malawska et al., 2002).

Molecular Structure Analysis

The molecular structure of aryl piperazine derivatives is crucial for their biological activity. X-ray diffraction and density functional theory (DFT) calculations are commonly used to determine and analyze the optimal molecular structure of these compounds. For example, the crystal structure and DFT study of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the compound's reactivity and interaction with biological targets (Ban et al., 2023).

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

Synthesis and Antiarrhythmic Effects :Research has highlighted the synthesis of derivatives containing the 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine moiety, showcasing their potential in treating cardiovascular conditions. For instance, compounds synthesized with a 3-(4-arylpiperazin-1-yl)propyl moiety demonstrated significant antiarrhythmic and antihypertensive activities. The presence of a 1-phenylpiperazine moiety with specific substituents was crucial for these effects, suggesting a link to alpha-adrenolytic properties (Malawska et al., 2002).

Antimalarial Activity :Another study focused on piperazine derivatives for their antimalarial properties. It was found that the structural combination of a hydroxyl group, a propane chain, and a fluor group played a significant role in inhibiting the growth of Plasmodium falciparum. The most potent compound in this series exhibited significantly higher activity against P. falciparum compared to tumorogenic and non-tumorogenic cells, pointing to the therapeutic potential of such derivatives in malaria treatment (Mendoza et al., 2011).

Molecular Docking and Design

Docking Studies for Anticancer Properties :Piperazine-1-yl-1H-indazole derivatives, including those structurally related to 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine, have been synthesized and characterized, with further molecular docking studies suggesting their importance in medicinal chemistry, particularly in the search for novel anticancer agents. This highlights the compound's relevance in drug design and discovery processes (Balaraju et al., 2019).

Receptor Ligand Analogues for Diagnostic Applications :Research into analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) aimed at reducing lipophilicity for potential diagnostic use through positron emission tomography (PET) radiotracers demonstrates the chemical's versatility and potential in medical diagnostics, particularly in oncology (Abate et al., 2011).

Propriétés

IUPAC Name |

1-propan-2-yl-4-pyridin-4-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQABPTHCRBLCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)

![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)

![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)